molecular formula C24H16F3N3O4S B394293 (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B394293
M. Wt: 499.5g/mol
InChI Key: RGNPUDRARNLHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzodioxole ring, a nitrophenyl group, a trifluoromethylphenyl group, and a thiazole ring

Preparation Methods

The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves multiple steps and the use of various reagents and catalysts. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thiourea derivative and an α-haloketone.

    Coupling Reactions: The final compound can be obtained through a series of coupling reactions involving the benzodioxole, nitrophenyl, and trifluoromethylphenyl groups.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and thiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethylphenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper iodide), and specific temperature and pressure conditions. Major products formed from these reactions include various derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be compared with similar compounds, such as:

Properties

Molecular Formula

C24H16F3N3O4S

Molecular Weight

499.5g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C24H16F3N3O4S/c25-24(26,27)17-4-2-5-18(11-17)28-23-29(12-15-7-8-21-22(9-15)34-14-33-21)20(13-35-23)16-3-1-6-19(10-16)30(31)32/h1-11,13H,12,14H2

InChI Key

RGNPUDRARNLHNA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CSC3=NC4=CC=CC(=C4)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CSC3=NC4=CC=CC(=C4)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.